molecular formula C16H18O B14618747 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- CAS No. 60417-93-8

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-

Cat. No.: B14618747
CAS No.: 60417-93-8
M. Wt: 226.31 g/mol
InChI Key: QCVKCFFKPQRDJX-UHFFFAOYSA-N
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Description

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-: is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-2-naphthalenone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.

Another approach involves the cyclization of a suitable precursor, such as 1-phenyl-1,2,3,4-tetrahydronaphthalene, using acidic or basic catalysts. This method may require specific reaction conditions, including controlled temperature and solvent choice, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to fully hydrogenated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated naphthalene derivatives.

    Substitution: Formation of halogenated or other substituted naphthalenone derivatives.

Scientific Research Applications

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-naphthalenone: A structurally related compound with a fully aromatic naphthalene ring.

    1-Phenyl-1,2,3,4-tetrahydronaphthalene: A precursor used in the synthesis of the target compound.

    2(3H)-Naphthalenone: The parent compound without the phenyl substitution.

Uniqueness

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- is unique due to its partially hydrogenated naphthalene ring system and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from fully aromatic or non-substituted analogs.

Properties

CAS No.

60417-93-8

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-phenyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C16H18O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2

InChI Key

QCVKCFFKPQRDJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)CCC2C1)C3=CC=CC=C3

Origin of Product

United States

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